molecular formula C19H19NO7 B2942978 Methyl 4-{2-amino-4-[bis(acetyloxy)methyl]phenoxy}benzenecarboxylate CAS No. 451485-65-7

Methyl 4-{2-amino-4-[bis(acetyloxy)methyl]phenoxy}benzenecarboxylate

Cat. No. B2942978
CAS RN: 451485-65-7
M. Wt: 373.361
InChI Key: XUWLKUBYKHEUPK-UHFFFAOYSA-N
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Description

“Methyl 4-{2-amino-4-[bis(acetyloxy)methyl]phenoxy}benzenecarboxylate” is a specialty product used for proteomics research . Its molecular formula is C19H19NO7 .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density of “this compound” are not provided in the search results .

Scientific Research Applications

Alternative Substances to Bisphenol A and Their Toxicity

A study by den Braver-Sewradj et al. (2020) reviews the carcinogenic, mutagenic, reproductive toxicity, and endocrine disruption potential of BPA alternatives used in consumer products. This research is pertinent because it highlights the ongoing search for safer chemical alternatives in consumer products, potentially paralleling the interest in exploring the applications of Methyl 4-{2-amino-4-[bis(acetyloxy)methyl]phenoxy}benzenecarboxylate for similar purposes. The study focuses on the toxicity and safety of these alternatives, crucial for understanding the implications of introducing new chemicals into consumer products (den Braver-Sewradj, van Spronsen, & Hessel, 2020).

Synthetic Phenolic Antioxidants

Liu and Mabury (2020) provide a comprehensive review on the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), which are used widely in industrial and commercial products to prevent oxidation. This research is relevant because this compound could potentially exhibit antioxidant properties similar to SPAs, suggesting possible applications in enhancing product shelf life and stability. The paper also discusses the importance of evaluating the health and environmental implications of SPAs, a consideration that would be equally important for the compound (Liu & Mabury, 2020).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. Given its use in proteomics research , it may interact with proteins or other biological molecules, but the specifics would depend on the context of the research.

Future Directions

The future directions for the use of this compound are not specified in the search results. Given its use in proteomics research , it may continue to be used in this field, potentially in the study of protein structure and function.

properties

IUPAC Name

methyl 4-[2-amino-4-(diacetyloxymethyl)phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO7/c1-11(21)25-19(26-12(2)22)14-6-9-17(16(20)10-14)27-15-7-4-13(5-8-15)18(23)24-3/h4-10,19H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUWLKUBYKHEUPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC(=C(C=C1)OC2=CC=C(C=C2)C(=O)OC)N)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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